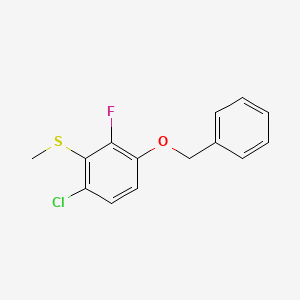
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyl ether group, a chlorine atom, a fluorine atom, and a methyl sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The phenol group on the benzene ring is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy group.
Introduction of the Chlorine Atom: Chlorination of the benzene ring is achieved using reagents like thionyl chloride or sulfuryl chloride.
Methyl Sulfane Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methyl sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)-6-fluoro-2-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of a chlorine atom.
(3-(Benzyloxy)-6-chloro-2-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of a fluorine atom.
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(ethyl)sulfane: Similar structure but with an ethyl sulfane group instead of a methyl sulfane group.
Uniqueness
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyloxy and methyl sulfane groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12ClFOS |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
KMKPBLFYVTUNPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















